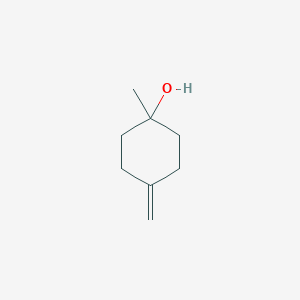
1-Methyl-4-methylidenecyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-methylidenecyclohexan-1-ol is an organic compound with the molecular formula C8H14O and a molecular weight of 126.19616 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl group and a methylene group, along with a hydroxyl group attached to the ring. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Methyl-4-methylidenecyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the selective hydrogenation of a precursor compound, such as 1-methyl-4-methylidenecyclohexene, using catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-methylidenecyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-methylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-methylidenecyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: Similar in structure but lacks the methylidene group.
1-Methylcyclohexanol: Similar but lacks the methylene group.
4-Methylcyclohexanol: Similar but lacks the methylidene group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-methyl-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-7-3-5-8(2,9)6-4-7/h9H,1,3-6H2,2H3 |
InChI Key |
SLXOMHQPQFIAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C)CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















